molecular formula C7H14N2O4S B2576988 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid CAS No. 939756-87-3

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid

Cat. No.: B2576988
CAS No.: 939756-87-3
M. Wt: 222.26
InChI Key: ASTVJVUMCHLFHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methanesulfonylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)acetic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.

    2-(4-Ethylpiperazin-1-yl)acetic acid: Contains an ethyl group in place of the methanesulfonyl group.

    2-(4-Phenylpiperazin-1-yl)acetic acid: Features a phenyl group instead of the methanesulfonyl group.

Uniqueness

2-(4-Methanesulfonylpiperazin-1-yl)acetic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific research applications where the methanesulfonyl group plays a crucial role .

Properties

IUPAC Name

2-(4-methylsulfonylpiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-14(12,13)9-4-2-8(3-5-9)6-7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTVJVUMCHLFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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